2-(1-picolinoylazetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
2-(1-Picolinoylazetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a bicyclic heterocyclic compound featuring a fused isoindole-dione core substituted with a picolinoylazetidinyl moiety.
The analysis below relies on structurally related compounds to infer its properties and applications.
Properties
IUPAC Name |
2-[1-(pyridine-2-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-15-12-5-1-2-6-13(12)16(22)20(15)11-9-19(10-11)17(23)14-7-3-4-8-18-14/h1-4,7-8,11-13H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIILRFSYFQXKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-picolinoylazetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidine ring, followed by the introduction of the picolinoyl group through acylation reactions. The final step involves the formation of the tetrahydroisoindole structure through cyclization reactions under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-picolinoylazetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity
- Recent studies have indicated that isoindole derivatives exhibit significant anticancer properties. Compounds similar to 2-(1-picolinoylazetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
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Neuroprotective Effects
- Research has shown that certain isoindole derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The compound may modulate pathways involved in neuroinflammation and neuronal survival.
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Antimicrobial Properties
- Preliminary investigations suggest that this compound exhibits antimicrobial activity against a range of bacterial strains. Its effectiveness as an antibacterial agent could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Materials Science Applications
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Polymer Chemistry
- The unique structure of this compound allows it to be used as a monomer in polymer synthesis. Polymers derived from isoindole compounds have shown enhanced thermal stability and mechanical properties.
-
Nanomaterials
- This compound can be incorporated into nanomaterials for applications in drug delivery systems. Its ability to form stable complexes with drugs can enhance the solubility and bioavailability of poorly soluble pharmaceuticals.
Biological Research Applications
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Biochemical Probes
- The compound can serve as a biochemical probe in studies aimed at understanding cellular mechanisms and signaling pathways. Its specific binding properties make it a useful tool for investigating protein interactions.
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Drug Development
- Ongoing research is focusing on the optimization of this compound for use as a lead structure in drug development programs targeting various diseases. Structure-activity relationship (SAR) studies are essential for identifying the most effective derivatives.
Case Study 1: Anticancer Evaluation
A study conducted on a series of isoindole derivatives demonstrated that modifications at the 2-position significantly enhanced anticancer activity against breast cancer cell lines. The study highlighted the importance of substituents on the isoindole ring in modulating biological activity.
Case Study 2: Neuroprotection Mechanism
In vitro experiments showed that a derivative of this compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(1-picolinoylazetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
A comparative analysis of substituents and molecular properties is presented in Table 1.
*Calculated based on molecular formula C₁₈H₁₇N₃O₃.
Key Observations :
Antifungal Activity: Captan as a Benchmark
Captan’s mechanism involves the release of thiophosgene, which reacts with fungal thiols, disrupting cellular integrity . In contrast, the target compound’s picolinoyl group may confer distinct interactions, such as π-π stacking with aromatic residues in enzyme active sites.
Pharmaceutical Potential of Picolinoyl Derivatives
Picolinoyl groups are found in bioactive molecules (e.g., kinase inhibitors). The azetidine ring, a saturated four-membered heterocycle, is increasingly used in drug design for its conformational rigidity and metabolic stability. Combined with the isoindole-dione core, this derivative may exhibit enhanced pharmacokinetic properties compared to Captan or MGK 264.
Limitations of Current Data
No direct studies on the biological activity of 2-(1-picolinoylazetidin-3-yl)-isoindole-dione are available.
Biological Activity
The compound 2-(1-picolinoylazetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a derivative of isoindole known for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C13H14N2O2
- Molecular Weight : 230.26 g/mol
This compound features a tetrahydroisoindole framework which is significant in various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of DNA Polymerase IIIC : Recent studies indicate that derivatives of isoindole can inhibit DNA polymerase IIIC, which is crucial for bacterial DNA replication. This inhibition can lead to effective treatment strategies against Gram-positive bacterial infections .
- Antitumor Activity : The compound has shown promising results in vitro against various human tumor cell lines. It was evaluated using the National Cancer Institute's (NCI) protocols, displaying significant cytotoxic effects with mean GI50 values indicating effective growth inhibition in cancer cells .
Anticancer Studies
In a study assessing the anticancer properties of related isoindole derivatives, the compound demonstrated notable cytotoxicity against several cancer cell lines:
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| HOP-62 (Lung Cancer) | 15.72 | 50.68 | Not Reported |
| SF-539 (CNS Cancer) | 12.53 | Not Reported | Not Reported |
| MDA-MB-435 (Melanoma) | 17.47 | Not Reported | Not Reported |
| OVCAR-8 (Ovarian) | 27.71 | Not Reported | Not Reported |
| DU-145 (Prostate) | 44.35 | Not Reported | Not Reported |
| MDA-MB-468 (Breast) | 15.65 | Not Reported | Not Reported |
These findings suggest that the compound possesses significant antitumor potential and warrants further investigation for therapeutic applications .
Analgesic and Anti-inflammatory Activity
Another aspect of the biological evaluation includes analgesic and anti-inflammatory activities. Compounds with similar structures have been tested for their ability to inhibit protein denaturation and alleviate pain:
| Compound | Dose (mg/kg) | Percentage Protection (%) |
|---|---|---|
| Control | 0.1 ml/10 gm | - |
| Standard (Diclofenac) | 5 | 85.36 |
| Compound A | 25 | 78.78 |
| Compound B | 25 | 77.27 |
The results indicated that certain derivatives exhibited excellent analgesic activity comparable to standard drugs .
Case Studies
A notable case study involved the synthesis and evaluation of various isoindole derivatives, including the target compound. The study highlighted its effectiveness in inhibiting cell growth in multiple cancer types and its potential as a lead compound for further drug development.
Q & A
Q. What computational tools are recommended for predicting metabolic pathways?
- Methodological Answer: Use in silico platforms like MetaSite or Schrödinger’s ADMET Predictor to identify Phase I/II metabolism sites (e.g., cytochrome P450 oxidation). Validate predictions with in vitro microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
